5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethylphenoxyethyl group attached to the thiadiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with an alkyl halide in the presence of a base.
Final Assembly: The final step involves the coupling of the phenoxyethyl-substituted thiadiazole with an amine group, typically through amination reactions using reagents like amines or ammonia.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Where the reactions are carried out in a single vessel with controlled temperature and pressure.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor and products are continuously removed, allowing for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenoxyethyl moiety or the thiadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Thiadiazoles: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Receptor Binding: Binding to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.
DNA Interaction: Interacting with DNA, potentially leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-[2-(3,5-dimethylphenoxy)ethyl]-1,3-oxazolidin-2-one
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is unique due to its specific structural features, such as the presence of the thiadiazole ring and the dimethylphenoxyethyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-[2-(3,5-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-5-9(2)7-10(6-8)16-4-3-11-14-15-12(13)17-11/h5-7H,3-4H2,1-2H3,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJVQWRXZYLHJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCC2=NN=C(S2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589693 |
Source
|
Record name | 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-78-4 |
Source
|
Record name | 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.